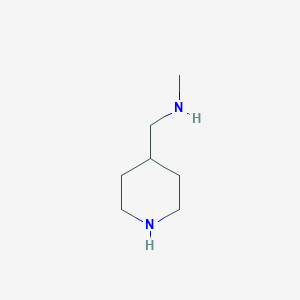

N-Metil-1-(piperidin-4-YL)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-1-(piperidin-4-YL)methanamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-1-(piperidin-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(piperidin-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Inhibidores Neurotrópicos de Alfavirus: La N-Metil-1-(piperidin-4-YL)metanamina sirve como reactivo en la síntesis de indolo-carboxamidas, que exhiben efectos inhibitorios contra los alfavirus neurotrópicos .

Síntesis orgánica

El anillo de piperidina es un bloque de construcción versátil para construir moléculas complejas. Los investigadores emplean varios métodos sintéticos para acceder a piperidinas sustituidas. Algunas aplicaciones notables incluyen:

- Catalizador y reactivo: La this compound actúa como un excelente catalizador en reacciones de condensación y otras transformaciones .

Actividad biológica

Comprender los efectos biológicos de los compuestos que contienen piperidina es esencial. Así es como la this compound contribuye:

- Inhibición de la tirosina quinasa: Imatinib, un agente terapéutico para el tratamiento de la leucemia, contiene un grupo piperidina. Inhibe específicamente las tirosina quinasas .

Productos naturales

Los alcaloides basados en piperidina se encuentran de forma natural y tienen diversas funciones. Un ejemplo es:

Actividad Biológica

N-Methyl-1-(piperidin-4-YL)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-Methyl-1-(piperidin-4-YL)methanamine, also known as N-Methyl-4-piperidinylmethanamine, features a piperidine ring that is crucial for its biological interactions. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₉N₂ |

| Molecular Weight | 219.31 g/mol |

| Functional Groups | Amino, Methyl |

The biological activity of N-Methyl-1-(piperidin-4-YL)methanamine can be attributed to several mechanisms:

- Neurotransmitter Modulation : Compounds with piperidine moieties are often associated with antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth .

- Inflammation Inhibition : It has been suggested that N-Methyl-1-(piperidin-4-YL)methanamine may influence inflammatory pathways, potentially acting as an anti-inflammatory agent by modulating cytokine release .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various piperidine derivatives, including N-Methyl-1-(piperidin-4-YL)methanamine. The minimum inhibitory concentrations (MIC) against common pathogens were evaluated:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.0125 |

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent .

Antidepressant Effects

In a pharmacological study, compounds similar to N-Methyl-1-(piperidin-4-YL)methanamine were tested for their antidepressant properties using animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic and noradrenergic neurotransmission.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications to the piperidine ring and substituents can significantly alter biological activity. For instance, the introduction of electron-donating groups on the aromatic portion enhances antimicrobial efficacy while maintaining low toxicity profiles .

Propiedades

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126579-26-8 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.